

In Vitro Efficacy of Fasnall Against Human Recombinant FASN: A Technical Overview

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Compound of Interest					
Compound Name:	Fasnall benzenesulfonate				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro inhibitory activity of Fasnall, a selective inhibitor of Fatty Acid Synthase (FASN), against the human recombinant FASN enzyme. This document outlines the quantitative inhibitory data, detailed experimental methodologies for the determination of the half-maximal inhibitory concentration (IC50), and visual representations of the experimental workflow and the pertinent cellular signaling pathways involving FASN.

Quantitative Inhibitory Data

The inhibitory potency of Fasnall against purified human FASN was determined by measuring the incorporation of radiolabeled substrate into lipids. The IC50 value, representing the concentration of Fasnall required to inhibit 50% of the FASN enzymatic activity, is summarized in the table below.

Compound	Target Enzyme	IC50 (μM)	Assay Method	Source
Fasnall	Purified Human FASN	3.71	[14C]Malonyl- CoA Incorporation Assay	[1]



Experimental Protocols

The following protocol details the methodology employed for the determination of the in vitro IC50 value of Fasnall against human recombinant FASN, as described in the source literature. [1]

FASN Activity Assay Protocol

This assay quantifies the activity of FASN by measuring the incorporation of 2-[14C]malonyl-CoA into fatty acids.

Materials:

- Purified Human FASN Enzyme (10 μg/ml)
- Fasnall (in DMSO)
- Assay Buffer: PBS containing 1 mM DTT and 1 mM EDTA
- Acetyl-CoA (20 μM)
- NADPH (200 μM)
- Malonyl-CoA (50 μM)
- 2-[14C]Malonyl-CoA (0.05 μCi)
- Chloroform/Methanol (2:1, v/v)
- Scintillation Counter

Procedure:

• Enzyme Pre-incubation: Purified human FASN (10 μg/ml in assay buffer) is pre-incubated with varying concentrations of Fasnall at 37°C for 30 minutes. The final DMSO concentration is maintained at 1%.

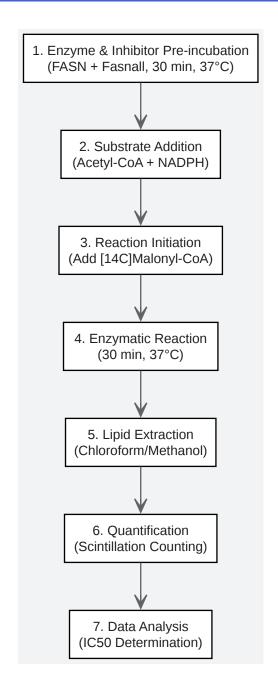


- Substrate Addition: Following pre-incubation, a substrate mixture containing acetyl-CoA (final concentration 20 μM) and NADPH (final concentration 200 μM) is added to the enzyme-inhibitor mix. The total reaction volume is brought to 90 μl.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of 10 μl of a 50 μM malonyl-CoA solution spiked with 0.05 μCi of 2-[14C]malonyl-CoA.
- Incubation: The reaction mixture is incubated for 30 minutes at 37°C.
- Lipid Extraction: The reaction is terminated, and the newly synthesized radiolabeled lipids are extracted by adding 150 µl of chloroform/methanol (2:1, v/v). This extraction is repeated three times.
- Quantification: The amount of incorporated 2-[14C]malonyl-CoA into the lipid fraction is quantified using a scintillation counter.
- Data Analysis: The IC50 value is calculated by plotting the percentage of FASN inhibition against the logarithm of Fasnall concentration and fitting the data to a sigmoidal doseresponse curve.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental process and the biological context of FASN inhibition, the following diagrams have been generated using the Graphviz DOT language.



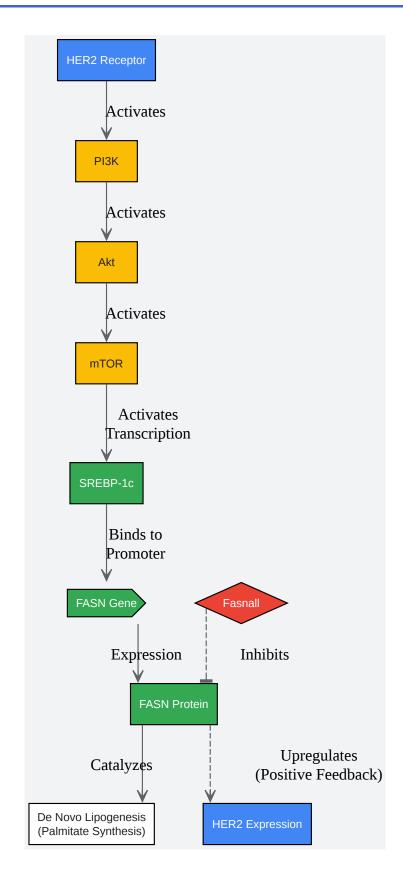


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FASN Inhibition Assay Workflow

The following diagram illustrates the signaling pathway involving FASN, with a particular focus on its interaction with the HER2 pathway, which is often dysregulated in cancer.[2][3][4][5]





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FASN and HER2 Signaling Crosstalk



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